molecular formula C10H15NO B097939 7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline CAS No. 19500-64-2

7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline

Cat. No. B097939
CAS RN: 19500-64-2
M. Wt: 165.23 g/mol
InChI Key: HGHRDNNQNNSXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a heterocyclic compound that contains a quinoline ring with a methoxy substituent at the 7th position. The compound has been found to exhibit a range of biological activities, including antimalarial, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline is not fully understood. However, it has been proposed that the compound exerts its biological effects by interfering with various cellular processes, including DNA replication, protein synthesis, and cell signaling pathways.
Biochemical and Physiological Effects:
In addition to its antimalarial, antitumor, and antiviral activities, 7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline has been found to exhibit a range of other biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help protect against oxidative stress and inflammation. The compound has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. Additionally, the compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline. One area of interest is the development of new synthetic methods for the compound, which may lead to more efficient and cost-effective production. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of various diseases, including cancer, malaria, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on cellular processes.

Synthesis Methods

The synthesis of 7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the reaction of an aldehyde or ketone with an amine in the presence of a Lewis acid catalyst.

Scientific Research Applications

7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria. The compound has also been shown to possess antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to exhibit antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis C virus.

properties

CAS RN

19500-64-2

Product Name

7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

7-methoxy-2,3,4,4a,5,6-hexahydroquinoline

InChI

InChI=1S/C10H15NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h7-8H,2-6H2,1H3

InChI Key

HGHRDNNQNNSXBR-UHFFFAOYSA-N

SMILES

COC1=CC2=NCCCC2CC1

Canonical SMILES

COC1=CC2=NCCCC2CC1

synonyms

2,3,4,4a,5,6-Hexahydro-7-methoxyquinoline

Origin of Product

United States

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